Cas no 1511090-34-8 (3-cyclohexyl-1,1-difluoropropan-2-amine)

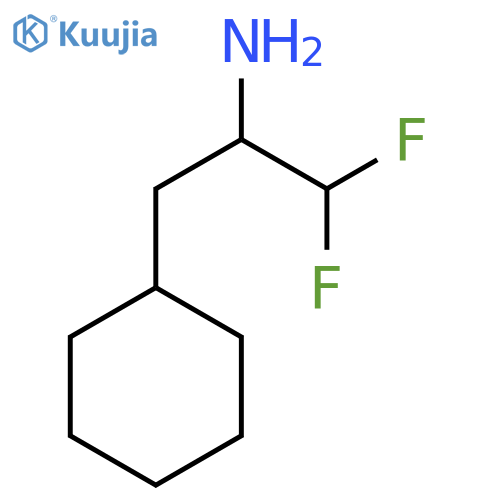

1511090-34-8 structure

商品名:3-cyclohexyl-1,1-difluoropropan-2-amine

3-cyclohexyl-1,1-difluoropropan-2-amine 化学的及び物理的性質

名前と識別子

-

- 3-cyclohexyl-1,1-difluoropropan-2-amine

- AKOS019171611

- EN300-1234319

- 1511090-34-8

-

- インチ: 1S/C9H17F2N/c10-9(11)8(12)6-7-4-2-1-3-5-7/h7-9H,1-6,12H2

- InChIKey: RUWDGAWHIXKERD-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC1CCCCC1)N)F

計算された属性

- せいみつぶんしりょう: 177.13290587g/mol

- どういたいしつりょう: 177.13290587g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

3-cyclohexyl-1,1-difluoropropan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1234319-10000mg |

3-cyclohexyl-1,1-difluoropropan-2-amine |

1511090-34-8 | 10000mg |

$3929.0 | 2023-10-02 | ||

| Enamine | EN300-1234319-1000mg |

3-cyclohexyl-1,1-difluoropropan-2-amine |

1511090-34-8 | 1000mg |

$914.0 | 2023-10-02 | ||

| Enamine | EN300-1234319-100mg |

3-cyclohexyl-1,1-difluoropropan-2-amine |

1511090-34-8 | 100mg |

$804.0 | 2023-10-02 | ||

| Enamine | EN300-1234319-50mg |

3-cyclohexyl-1,1-difluoropropan-2-amine |

1511090-34-8 | 50mg |

$768.0 | 2023-10-02 | ||

| Enamine | EN300-1234319-1.0g |

3-cyclohexyl-1,1-difluoropropan-2-amine |

1511090-34-8 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1234319-500mg |

3-cyclohexyl-1,1-difluoropropan-2-amine |

1511090-34-8 | 500mg |

$877.0 | 2023-10-02 | ||

| Enamine | EN300-1234319-5000mg |

3-cyclohexyl-1,1-difluoropropan-2-amine |

1511090-34-8 | 5000mg |

$2650.0 | 2023-10-02 | ||

| Enamine | EN300-1234319-2500mg |

3-cyclohexyl-1,1-difluoropropan-2-amine |

1511090-34-8 | 2500mg |

$1791.0 | 2023-10-02 | ||

| Enamine | EN300-1234319-250mg |

3-cyclohexyl-1,1-difluoropropan-2-amine |

1511090-34-8 | 250mg |

$840.0 | 2023-10-02 |

3-cyclohexyl-1,1-difluoropropan-2-amine 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

1511090-34-8 (3-cyclohexyl-1,1-difluoropropan-2-amine) 関連製品

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量